2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Overview
Description
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9ClF3NO3 It is known for its unique structure, which includes an amino group, a chloro group, and a trifluoromethyl group attached to a phenoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)phenol and 2-amino-5-bromobenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between 2-chloro-4-(trifluoromethyl)phenol and 2-amino-5-bromobenzoic acid. This reaction is often facilitated by a palladium catalyst in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: Similar structure but lacks the trifluoromethyl group.
Acifluorfen: Contains a nitro group instead of an amino group and is used as a herbicide.
5-Amino-2-chlorobenzotrifluoride: Similar structure but with different functional groups.
Uniqueness
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both an amino group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOSAFHXVGRRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225283 | |
Record name | 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74274-36-5 | |
Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074274365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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